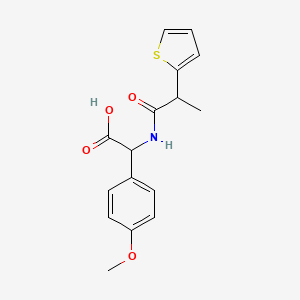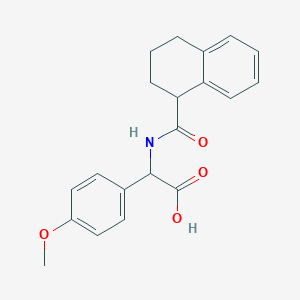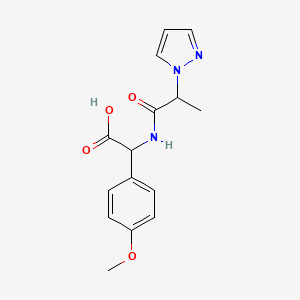
2-(4-Methoxyphenyl)-2-(2-thiophen-2-ylpropanoylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-(2-thiophen-2-ylpropanoylamino)acetic acid is an organic compound that features a methoxyphenyl group, a thiophene ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-(2-thiophen-2-ylpropanoylamino)acetic acid typically involves multi-step organic reactions. One common route starts with the preparation of 2-thiophen-2-ylpropanoyl chloride, which is then reacted with 4-methoxyaniline to form an amide intermediate. This intermediate undergoes further reaction with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-(2-thiophen-2-ylpropanoylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-(2-thiophen-2-ylpropanoylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-(2-thiophen-2-ylpropanoylamino)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and thiophene groups can contribute to binding affinity and specificity, while the acetic acid moiety may play a role in solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-2-(2-thiophen-2-ylacetamido)acetic acid
- 2-(4-Methoxyphenyl)-2-(2-thiophen-2-ylpropanoylamino)propanoic acid
Uniqueness
2-(4-Methoxyphenyl)-2-(2-thiophen-2-ylpropanoylamino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(2-thiophen-2-ylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10(13-4-3-9-22-13)15(18)17-14(16(19)20)11-5-7-12(21-2)8-6-11/h3-10,14H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJSANSPWAUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)NC(C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylpropanoylamino)acetic acid](/img/structure/B6662908.png)
![2-(Butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid](/img/structure/B6662914.png)
![2-Acetamido-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid](/img/structure/B6662915.png)

![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662952.png)
![2-(4-Methoxyphenyl)-2-[[1-(pyrrolidine-1-carbonyl)piperidine-3-carbonyl]amino]acetic acid](/img/structure/B6662953.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662959.png)
![2-(4-Methoxyphenyl)-2-[(1-propan-2-ylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B6662967.png)
![2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6662975.png)

![2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662986.png)
![2-(4-Methoxyphenyl)-2-[[2-(2-oxoazocan-1-yl)acetyl]amino]acetic acid](/img/structure/B6662993.png)
![2-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]acetic acid](/img/structure/B6662995.png)
![1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6662996.png)
